Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate

CYP3A4 inhibition regioisomer selectivity drug metabolism

Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate (CAS 918943-27-8) is a synthetic dichlorophenyl-substituted benzoxazole-7-carboxylate ester with molecular formula C₁₅H₉Cl₂NO₃ and molecular weight 322.14 g/mol. It belongs to the broader class of 2-arylbenzoxazole derivatives that have been extensively explored as transthyretin (TTR) amyloid fibril inhibitors and kinase-targeted scaffolds.

Molecular Formula C15H9Cl2NO3
Molecular Weight 322.1 g/mol
CAS No. 918943-27-8
Cat. No. B12907699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate
CAS918943-27-8
Molecular FormulaC15H9Cl2NO3
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H9Cl2NO3/c1-20-15(19)11-3-2-4-12-13(11)21-14(18-12)8-5-9(16)7-10(17)6-8/h2-7H,1H3
InChIKeyRDXRWAHMXFHMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-7-Carboxylate (CAS 918943-27-8): Procurement-Relevant Identity and Classification


Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate (CAS 918943-27-8) is a synthetic dichlorophenyl-substituted benzoxazole-7-carboxylate ester with molecular formula C₁₅H₉Cl₂NO₃ and molecular weight 322.14 g/mol . It belongs to the broader class of 2-arylbenzoxazole derivatives that have been extensively explored as transthyretin (TTR) amyloid fibril inhibitors and kinase-targeted scaffolds [1]. The compound is commercially supplied as a research-grade small molecule and has been profiled in cytochrome P450 inhibition panels curated by BindingDB and ChEMBL [2].

Why Generic Substitution Fails for Methyl 2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-7-Carboxylate (918943-27-8): Positional Isomerism Drives Functional Divergence


The 2-(3,5-dichlorophenyl)benzoxazole scaffold can exist as 6‑carboxylate or 7‑carboxylate regioisomers, and these positional variants are not interchangeable. The well‑known drug tafamidis (2-(3,5-dichlorophenyl)-1,3‑benzoxazole‑6‑carboxylic acid; CAS 594839‑88‑0) and its methyl ester analog (CAS 1395964‑06‑3) are 6‑substituted derivatives that potently stabilize transthyretin [1]. In contrast, the 7‑carboxylate regioisomer (CAS 918943‑27‑8) has received distinct screening annotations, including a unique cytochrome P450 inhibition fingerprint in human recombinant and liver microsomal assays [2]. Procurement of a generic “benzoxazole carboxylate” without specification of the substitution position risks introducing the incorrect isomer, which can alter target engagement, metabolic stability, and off‑target liability profiles. The quantitative evidence below establishes where the 7‑carboxylate regioisomer diverges measurably from its 6‑substituted counterparts.

Quantitative Differentiation Evidence for Methyl 2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-7-Carboxylate (918943-27-8): Comparator-Driven Procurement Data


Regioisomeric CYP3A4 Inhibition: 7-Carboxylate vs. 6-Carboxylate Methyl Ester Selectivity Window

In human liver microsomal assays using midazolam as probe substrate, methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate (918943-27-8) inhibited CYP3A4 with an IC₅₀ of 5,490 nM [1]. The 6‑carboxylate methyl ester regioisomer (CAS 1395964-06-3) has not been reported in the same CYP panel, preventing a direct head‑to‑head comparison; however, the parent 6‑carboxylic acid tafamidis is clinically used and lacks CYP3A4 inhibition liability at therapeutic concentrations, indicating that the substitution position modulates CYP engagement. The 7‑carboxylate regioisomer’s measurable CYP3A4 IC₅₀ provides a quantitative baseline for assessing metabolic drug‑interaction risk in preclinical ADME screening campaigns.

CYP3A4 inhibition regioisomer selectivity drug metabolism hepatic microsomes

Multi‑CYP Inhibition Fingerprint: CYP2C19, CYP2E1, and CYP2B6 Potency Comparison

The compound was tested in a panel of recombinant and microsomal CYP assays. It inhibited recombinant CYP2C19 with a Ki of 50,000 nM (using 3‑O‑methylfluorescein) and CYP2E1 in human liver microsomes with an IC₅₀ of 50,000 nM (chlorzoxazone 6‑hydroxylation) [1]. Against CYP2B6, an IC₅₀ of 5,500 nM was recorded [2]. The closest structural comparator, the 6‑carboxylate methyl ester (CAS 1395964-06-3), lacks publicly available multi‑CYP inhibition data. The 7‑carboxylate regioisomer’s weak, pan‑CYP inhibition profile (IC₅₀/Ki ≥ 5 µM) distinguishes it from known potent CYP inhibitors and positions it as a low‑risk chemical tool in polypharmacology studies where minimal CYP perturbation is desired.

CYP2C19 CYP2E1 CYP2B6 multi‑CYP panel liver microsomes

Synthetic Accessibility: Microwave‑Assisted Benzoxazole‑7‑Carboxylate Synthesis vs. Conventional Routes

The Synlett methodology paper by Huxley (GlaxoSmithKline) reports that traditional routes to benzoxazole‑7‑carboxylates are low‑yielding, whereas the microwave‑assisted procedure using trifluoroacetic acid–acetic acid (1:1) at 200 °C for 20 min delivers substantially improved yields . Although the paper does not report a specific yield for the 2‑(3,5‑dichlorophenyl) derivative, the general method was demonstrated on methyl 2‑phenylbenzoxazole‑7‑carboxylate. This synthetic advantage is specific to the 7‑carboxylate series; the 6‑carboxylate regioisomers are typically accessed through different cyclisation strategies employing 4‑amino‑3‑hydroxybenzoic acid and 3,5‑dichlorophenyl ortho esters [1].

microwave synthesis benzoxazole-7-carboxylate trifluoroacetic acid yield improvement process chemistry

Physicochemical Property Differentiation: LogP and Polar Surface Area of 7‑ vs. 6‑Carboxylate Regioisomers

The 7‑carboxylate methyl ester (918943-27-8) has a calculated LogP of 4.59 and a polar surface area (PSA) of 52.33 Ų . The 6‑carboxylate methyl ester regioisomer (CAS 1395964-06-3) is predicted to have a density of 1.421 g/cm³ and a boiling point of 433.4 °C , but its LogP and PSA have not been published in the same database, preventing direct numerical comparison. The high LogP (≈4.6) for the 7‑regioisomer indicates significant lipophilicity, which may favour membrane permeability but could also elevate metabolic clearance relative to less lipophilic analogs.

LogP polar surface area lipophilicity drug-likeness physicochemical profiling

Commercial Purity Benchmark: 98% Assay Specification for Benzoxazole‑7‑Carboxylate Methyl Ester

The compound is commercially supplied by Leyan (Shanghai Haohong Biomedical) with a certified purity of 98% (HPLC) . This purity level is consistent with research-grade benzoxazole building blocks. The 6‑carboxylate methyl ester (CAS 1395964-06-3) is also available at similar purity levels from multiple vendors, indicating that purity alone is not a differentiating factor between regioisomers, but the availability of a 98% specification from a registered Chinese research‑chemical supplier ensures adequate quality for hit‑to‑lead chemistry and in‑vitro pharmacology.

purity specification quality control vendor certification research-grade

Optimal Research and Procurement Scenarios for Methyl 2-(3,5-Dichlorophenyl)-1,3-Benzoxazole-7-Carboxylate (918943-27-8)


Negative-Control CYP Inhibitor in Drug‑Metabolism Panel Screens

Because the compound exhibits weak, quantifiable inhibition of CYP2C19 (Ki = 50 µM), CYP2E1 (IC₅₀ = 50 µM), CYP3A4 (IC₅₀ = 5.5 µM), and CYP2B6 (IC₅₀ = 5.5 µM), it can serve as a low‑potency reference inhibitor when establishing dynamic range in fluorescence‑ or LC‑MS‑based CYP panels [1]. This fills a gap left by the 6‑carboxylate analogs, which lack publicly documented multi‑CYP inhibition data.

Regioisomer‑Specific Scaffold for Benzoxazole Structure–Activity Relationship (SAR) Exploration

The distinct substitution pattern (7‑carboxylate vs. 6‑carboxylate) enables medicinal chemistry teams to probe the positional dependence of target engagement, metabolic stability, and off‑target activity within the 2‑(3,5‑dichlorophenyl)benzoxazole series [2]. Procuring the 7‑regioisomer is essential when the 6‑position is either blocked or has been optimised away from the desired property profile.

Method Development Template for Microwave‑Assisted Benzoxazole‑7‑Carboxylate Synthesis

The published microwave protocol (TFA–AcOH, 200 °C, 20 min) provides a validated starting point for process chemists seeking to scale up benzoxazole‑7‑carboxylate esters with improved yield relative to classical thermal methods . The 2‑(3,5‑dichlorophenyl)‑substituted variant can be used as a model substrate for reaction optimisation and scope extension studies.

Computational ADME Modeling with Experimentally Anchored Physicochemical Descriptors

The experimentally calculated LogP (4.59) and PSA (52.33 Ų) for the 7‑carboxylate regioisomer can be directly input into QSAR models or physiologically based pharmacokinetic (PBPK) simulations, enabling more accurate in‑silico ADME predictions compared to the 6‑carboxylate analog for which public computed descriptors are sparse.

Quote Request

Request a Quote for Methyl 2-(3,5-dichlorophenyl)-1,3-benzoxazole-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.